ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine moiety and have been studied for their affinity to adrenergic receptors.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties
Biological Activity
Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and neuroprotective effects, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₄S |
Molecular Weight | 367.45 g/mol |
CAS Number | 1710202-77-9 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 6 |
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Study Findings :
- A study reported that the compound showed a COX-2 selectivity index of over 8.22, indicating potent anti-inflammatory activity with minimal gastrointestinal side effects .
- In vivo models demonstrated that the compound effectively reduced carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent .
2. Anticancer Activity
The anticancer properties of the compound have also been explored, particularly against various cancer cell lines.
- Case Studies :
- A series of pyrazole derivatives were synthesized and tested against human liver carcinoma (HepG-2) cells. This compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
- Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cancer cell proliferation through hydrophobic and hydrogen bonding interactions .
3. Neuroprotective Effects
Neuroprotective properties have been attributed to this compound as well, particularly in models of neurodegenerative diseases.
- Research Findings :
- In a study focusing on neuroprotection, the compound demonstrated the ability to reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration .
- The mechanism of action appears to involve modulation of signaling pathways associated with apoptosis and inflammation in neural tissues .
Summary of Biological Activities
The following table summarizes the biological activities and findings associated with this compound:
Activity Type | Key Findings |
---|---|
Anti-inflammatory | COX-2 selectivity index > 8.22; effective in reducing paw edema in vivo |
Anticancer | Significant cytotoxicity against HepG-2 cells; IC50 comparable to standard chemotherapeutics |
Neuroprotective | Reduces oxidative stress markers; modulates apoptosis and inflammation pathways |
Properties
Molecular Formula |
C18H24N4O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-11-13(2)5-6-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20) |
InChI Key |
QXQSTISIPMAEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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